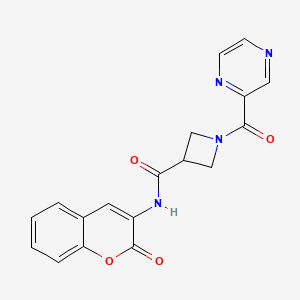

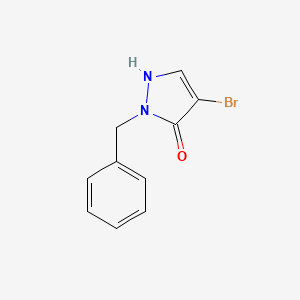

![molecular formula C17H19N5O2 B2520269 6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 915927-56-9](/img/structure/B2520269.png)

6-(2,5-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

The molecular crystal structure of imidazole derivatives was determined by an investigation, along with the impact of substitutions on the geometry of the imidazole units . All the derivatives have a planar imidazole unit .Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Luminescence Sensing Applications

Two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, exhibiting selective sensitivity to benzaldehyde-based derivatives due to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. This property earmarks them as potential fluorescence sensors for these chemicals (Shi, Zhong, Guo, & Li, 2015).

Synthesis of 4H-Imidazoles

Research demonstrates reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-Acidic Heterocycles leading to the synthesis of 4H-Imidazoles, showcasing the versatility of these reactions in creating structurally diverse imidazoles (Mukherjee-Müller et al., 1979).

Inhibitors of Lck Kinase

Imidazo[4,5-h]isoquinolin-7,9-dione derivatives have been identified as potent adenosine 5'-triphosphate competitive inhibitors of lck kinase, showcasing the therapeutic potential of such compounds in medical research (Snow et al., 2002).

Host for Anions

Imidazole-containing bisphenol derivatives have been structurally characterized and shown to be versatile hosts for anions, indicating their potential applications in materials science and supramolecular chemistry (Nath & Baruah, 2012).

Synthesis of Glycoluril Molecular Scaffold

A novel glycoluril scaffold was synthesized, indicating its utility in creating novel molecular architectures, which could have applications ranging from materials science to pharmaceutical research (Wang, Yu, Zheng, & Wang, 2016).

Copper-Catalyzed Oxidative Coupling

Research into the copper-catalyzed oxidative coupling of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene ether) has shown that small heterocyclic ligands can significantly improve the catalytic activity of copper-imidazole complexes, highlighting the importance of ligand selection in polymer synthesis (Gamez et al., 2001).

Mecanismo De Acción

Target of Action

Related research indicates that mir-1343, a microrna, targets and reduces the expression of transforming growth factor β (tgf-β) receptors 1 and 2 . This leads to significantly repressed TGF-β signaling in lung epithelial cells and fibroblasts .

Mode of Action

The compound’s interaction with its targets results in the repression of TGF-β signaling. This is achieved through the attenuation of both canonical TGF-β receptors . The compound’s mode of action is primarily through the regulation of miR-1343 .

Biochemical Pathways

The affected biochemical pathway is the TGF-β signaling pathway. The compound, by targeting miR-1343, can up-regulate the expression of PGK1, a gene involved in the glycolysis pathway . It also inhibits the phosphorylation of Vimentin, a protein involved in maintaining cellular integrity .

Result of Action

The molecular and cellular effects of F3234-1343’s action include the reduction of TGF-β signaling and markers of fibrosis . Overexpression of circGLIS3, which sponges miR-1343, promotes gastric cancer cell proliferation, migration, and invasion .

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2,5-dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-10-5-6-11(2)12(9-10)21-7-8-22-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILRGXHEKIIGMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,5-Dimethylphenyl)-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

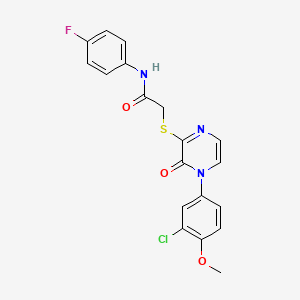

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)

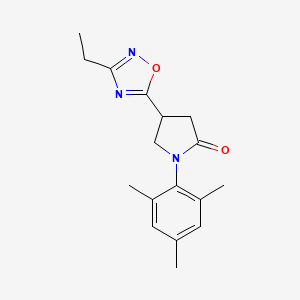

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)

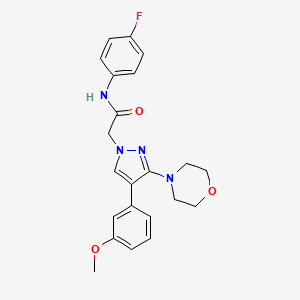

![N-(2-(diethylamino)ethyl)-4-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2520194.png)

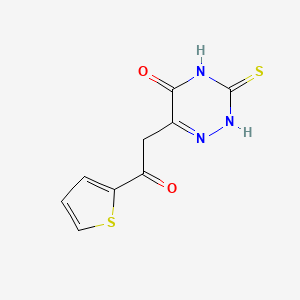

![(Z)-2-bromo-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2520198.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

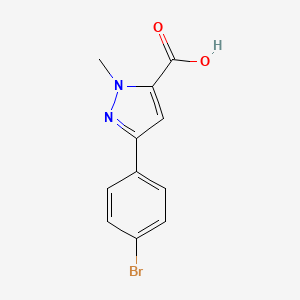

![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)